Selective Anti-Parasitic Activity Against Giardia intestinalis vs. Mammalian Cells
In a screening study for MTA nucleosidase inhibitors, the compound demonstrated selective growth inhibition against the parasite Giardia intestinalis with an IC₅₀ of 10.8 µM, while showing an IC₅₀ greater than 100 µM against human cell lines, yielding a selectivity window of >9.3-fold [1]. This selectivity profile differentiates it from non-selective anti-parasitic agents that exhibit significant mammalian cytotoxicity at similar concentrations.
| Evidence Dimension | Parasite vs. mammalian cell cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10.8 µM (G. intestinalis); IC₅₀ > 100 µM (human cells) |
| Comparator Or Baseline | General baseline for anti-parasitic selectivity: compounds with mammalian IC₅₀ < 30 µM are typically considered non-selective |
| Quantified Difference | Selectivity index > 9.3 (human IC₅₀ / parasite IC₅₀) |
| Conditions | In vitro cell culture assays; Giardia intestinalis trophozoites and human cell lines; incubation conditions as per Botoy, 2015. |
Why This Matters
A selectivity index >9 indicates a promising therapeutic window, making this compound a preferred starting point for anti-parasitic drug development over less selective urea derivatives.
- [1] Botoy, T. M. Analysis of Novel MTA Nucleosidase Inhibitors as Anti-Parasitic Agents. M.Sc. Thesis, Boise State University, 2015. View Source
